2-Chloro-5,6,8-trimethoxyquinoline

描述

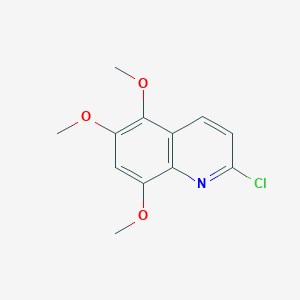

Chemical Profile: 2-Chloro-5,6,8-trimethoxyquinoline (CAS: 590401-42-6 or 42065-10-1) is a halogenated quinoline derivative with the molecular formula C₁₂H₁₂ClNO₃ and a molecular weight of 276.94 g/mol . It features a quinoline core substituted with chlorine at the 2-position and methoxy groups at the 5, 6, and 8 positions (Figure 1). This compound is commercially available as a solid with 95% purity, priced at €75.00/g .

For example, 2-bromo-5,6,8-trimethoxyquinoline is synthesized via refluxing with phosphorus oxybromide (POBr₃) in bromobenzene . Substituting POBr₃ with phosphorus oxychloride (POCl₃) could yield the chloro analog. highlights the use of sodium sulfide and DMF in synthesizing methylthio-substituted trimethoxyquinolines, indicating that halogenation and functional group interconversion are feasible .

属性

IUPAC Name |

2-chloro-5,6,8-trimethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-15-8-6-9(16-2)12(17-3)7-4-5-10(13)14-11(7)8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHDPJKVWVTPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1N=C(C=C2)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,8-trimethoxyquinoline typically involves the chlorination of 5,6,8-trimethoxyquinoline. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Starting Material: 5,6,8-trimethoxyquinoline

Chlorinating Agent: Phosphorus oxychloride (POCl3)

Reaction Conditions: Reflux

The reaction yields this compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

化学反应分析

Types of Reactions

2-Chloro-5,6,8-trimethoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of 2-amino-5,6,8-trimethoxyquinoline.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 2-chloro-5,6,8-trimethoxydihydroquinoline

科学研究应用

2-Chloro-5,6,8-trimethoxyquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.

Biology: Studied for its potential antimicrobial and antimalarial activities.

Medicine: Investigated for its potential use in anticancer therapies due to its ability to inhibit tubulin polymerization.

作用机制

The mechanism of action of 2-Chloro-5,6,8-trimethoxyquinoline involves its interaction with cellular targets such as tubulin. It inhibits tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The compound’s ability to bind to the tubulin binding site is similar to that of other known tubulin inhibitors .

相似化合物的比较

Structural Analogs and Substituent Effects

Trimethoxyquinoline derivatives vary in substituent positions and functional groups, significantly altering their chemical and biological properties. Key analogs include:

Key Observations :

- Halogen vs. Aroyl Groups : The 2-chloro substituent in the target compound contrasts with the 4-aroyl group in ’s anticancer derivatives. Aroyl groups enhance binding to tubulin (a cancer target), while the chloro group may improve electrophilicity for further functionalization .

生物活性

2-Chloro-5,6,8-trimethoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis typically involves the chlorination of 5,6,8-trimethoxyquinoline using phosphorus oxychloride (POCl3) under reflux conditions. The reaction can be summarized as follows:

- Starting Material : 5,6,8-trimethoxyquinoline

- Chlorinating Agent : Phosphorus oxychloride (POCl3)

- Reaction Conditions : Reflux

This method yields high-purity this compound suitable for further biological testing.

The primary mechanism through which this compound exerts its biological effects is through inhibition of tubulin polymerization. This action disrupts the normal function of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. The compound binds to the tubulin binding site similarly to other known tubulin inhibitors.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines.

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

These results indicate that it possesses comparable activity to standard antibiotics .

Antimalarial Activity

Preliminary studies suggest that the compound may also exhibit antimalarial activity. In tests against Plasmodium falciparum:

- EC50 Values : The compound demonstrated EC50 values around 15 µM.

- Selectivity Index : A selectivity index greater than 5 indicates a favorable therapeutic window.

This highlights its potential as a candidate for further development in antimalarial therapies .

Case Studies and Research Findings

- Anticancer Studies : A study published in Cancer Letters reported that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer .

- Antimicrobial Efficacy : Research conducted on various quinoline derivatives showed that modifications at the methoxy positions significantly influenced antibacterial activity. Compounds with multiple methoxy groups exhibited enhanced potency against resistant strains of bacteria .

- Mechanistic Insights : Detailed mechanistic studies revealed that the binding affinity of the compound for tubulin is critical for its anticancer effects. Molecular docking studies indicated favorable interactions with key residues in the tubulin binding site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。